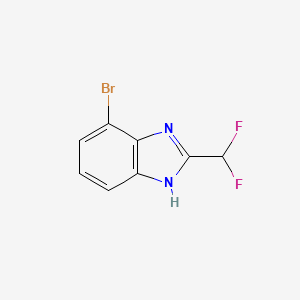

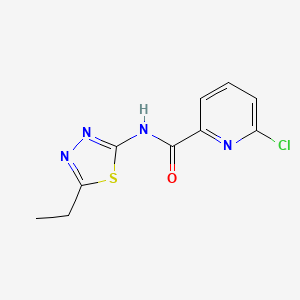

2,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide” is a derivative of phthalimide . Phthalimide derivatives have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . These compounds are of interest due to their potential biological applications .

Synthesis Analysis

The synthesis of phthalimide derivatives involves the reaction of phthalic anhydride with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . Another method involves the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions .Molecular Structure Analysis

The chemical structures of these compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . The IR spectrum showed distinctive absorbance analogous to the three C=O groups and one N–H .Chemical Reactions Analysis

Phthalic anhydride, a key component in the synthesis of these compounds, is a valuable substrate in two- and multicomponent organic reactions . The reactivity of these compounds in decarboxylation reactions has also been investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various spectroscopic techniques such as NMR and IR . The compounds are synthesized under mild conditions, suggesting stability .Applications De Recherche Scientifique

Synthesis and Characterization

Corrosion Inhibition : A study by Aouine et al. (2011) focused on the synthesis of compounds related to 2,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide, demonstrating their utility in inhibiting corrosion of mild steel in acidic media. This research highlights the compound's potential application in the development of corrosion-resistant materials and coatings (Aouine et al., 2011).

Macrocyclic Metal Complexes : Black et al. (1984) explored the preparation of macrocyclic metal complexes derived from related compounds, showcasing the potential of these materials in coordination chemistry and their applications in catalysis and materials science (Black et al., 1984).

Biological Activities

Antimicrobial Properties : Patel and Dhameliya (2010) synthesized derivatives of this compound and evaluated their antibacterial and antifungal activities. Their findings suggest that these compounds could serve as potential leads for the development of new antimicrobial agents (Patel & Dhameliya, 2010).

Anti-inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings open avenues for the development of new therapeutic agents based on the structure of this compound (Abu‐Hashem et al., 2020).

Antiepileptic Activity : Asadollahi et al. (2019) reported on the synthesis and antiepileptic activity of phthalimide derivatives bearing amino acid conjugated anilines. These compounds showed significant efficacy in seizure threshold methods in mice, suggesting potential applications in epilepsy treatment (Asadollahi et al., 2019).

Material Science Applications

- Optically Active Polyamides : Faghihi et al. (2010) synthesized optically active polyamides containing 2-(4-nitro-1,3-dioxoisoindolin-2-yl)succinic acid, demonstrating their solubility and thermal stability. Such materials have potential applications in advanced polymer technologies and coatings (Faghihi et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

2,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-20-17(22)12-6-4-10(8-14(12)18(20)23)19-16(21)13-7-5-11(24-2)9-15(13)25-3/h4-9H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKABHXKWOPAOBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2655384.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2655391.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide;hydrochloride](/img/structure/B2655393.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2655394.png)

![Ethyl 2-aminospiro[3.3]heptane-6-carboxylate](/img/structure/B2655396.png)

![4-(dimethylsulfamoyl)-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide](/img/structure/B2655400.png)